Lipophilicity (XLogP3) vs. Non-Methylated Analog [5-(3-aminophenyl)furan-2-yl]methanol
The presence of a methyl group in the target compound significantly increases its calculated lipophilicity compared to the non-methylated analog [5-(3-aminophenyl)furan-2-yl]methanol [1][2].
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | [5-(3-aminophenyl)furan-2-yl]methanol (CID 1090743): XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (36% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
This higher lipophilicity suggests potentially improved membrane permeability and a different pharmacokinetic profile, which is a critical factor in selecting a lead compound or chemical probe.
- [1] PubChem. (2024). [5-(3-Amino-2-methylphenyl)furan-2-yl]methanol (CID 2988954). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). [5-(3-aminophenyl)furan-2-yl]methanol (CID 1090743). National Center for Biotechnology Information. View Source
